molecular formula C13H8FIO2 B8349977 (4-Fluorophenyl)(4-hydroxy-3-iodophenyl)methanone

(4-Fluorophenyl)(4-hydroxy-3-iodophenyl)methanone

Cat. No. B8349977
M. Wt: 342.10 g/mol
InChI Key: GCUWBVYDEVFDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)(4-hydroxy-3-iodophenyl)methanone is a useful research compound. Its molecular formula is C13H8FIO2 and its molecular weight is 342.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluorophenyl)(4-hydroxy-3-iodophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorophenyl)(4-hydroxy-3-iodophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H8FIO2

Molecular Weight

342.10 g/mol

IUPAC Name

(4-fluorophenyl)-(4-hydroxy-3-iodophenyl)methanone

InChI

InChI=1S/C13H8FIO2/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7,16H

InChI Key

GCUWBVYDEVFDQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)O)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Fluorophenyl)(4-hydroxyphenyl)methanone (20.0 g, 92.5 mmol) in concentrated ammonium hydroxide (770 mL) was allowed to stir at 25° C. for 15 minutes and then treated with potassium iodide (74.79 g, 450.5 mmol) and iodine (23.48 g, 92.5 mmol) in water (185 mL). The reaction mixture was allowed to stir at 25° C. for 18 hours and then filtered. The precipitate was dissolved in ethyl acetate, washed with water and brine, dried, filtered and the filtrate concentrated under reduced pressure to provide the title compound as a pale green solid (23.4 g, 74% yield). 1HNMR (300 MHZ, CD3OD) δ 6.91 (d, 1H, J=8.9 Hz), 7.26 (t, 2H), 7.64 (d, 1H, J=8.9 Hz), 7.78 (t, 2H), 8.17 (s, 1H; MS (DCI) m/z 342.9 (M+H)+, 360 (M+NH4)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
74.79 g
Type
reactant
Reaction Step Two
Quantity
23.48 g
Type
reactant
Reaction Step Two
Name
Quantity
185 mL
Type
solvent
Reaction Step Two
Quantity
770 mL
Type
solvent
Reaction Step Three
Yield
74%

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